Imatinib-N-oxide is a metabolite of Imatinib, a tyrosine kinase inhibitor primarily known for its use in treating chronic myeloid leukemia. Chemically, Imatinib-N-oxide is formed by the N-oxidation of the piperazine ring within the Imatinib structure. Specifically, oxidation occurs at the N-4 position of the piperazine ring, where a methyl group is attached . This metabolite has garnered interest in scientific research due to its potential role in understanding Imatinib metabolism and disposition within the body.
While Imatinib-N-oxide is primarily formed as a metabolite of Imatinib in biological systems, it can also be synthesized in vitro. One approach involves incubating Imatinib with rat or human liver microsomes . The microsomal enzymes, particularly CYP3A4/3A5, catalyze the N-oxidation reaction, leading to the formation of Imatinib-N-oxide . This method allows for the production of Imatinib-N-oxide for research purposes, enabling further investigations into its properties and biological activities.
The molecular structure of Imatinib-N-oxide has been characterized using techniques such as mass spectrometry. The distinction between Imatinib-N-oxide and its isomeric hydroxylated metabolites is achieved by observing specific fragmentation patterns during atmospheric pressure chemical ionization mass spectrometry (APCI-MS) analysis. Imatinib-N-oxide undergoes characteristic in-source fragmentation, involving the elimination of formaldehyde. This fragmentation pattern arises from a Meisenheimer rearrangement, where the N-methyl group migrates to form an N-methoxy piperazine intermediate, followed by the expulsion of formaldehyde under the thermal conditions of the APCI source . This unique fragmentation pathway serves as a diagnostic tool for identifying and differentiating Imatinib-N-oxide from other Imatinib metabolites.
The primary application of Imatinib-N-oxide in scientific research is as a tool for understanding the metabolism and disposition of Imatinib within the body. Studies have shown that Imatinib is metabolized in the liver, and Imatinib-N-oxide is a major circulating metabolite . Research focusing on:
Metabolic Pathways: Identifying the enzymes responsible for the formation and subsequent breakdown of Imatinib-N-oxide helps to elucidate the drug's metabolic fate within the body .
Transporter Interactions: Studying the interaction of Imatinib-N-oxide with hepatic uptake transporters, such as OATP1B1 and OATP1B3, is crucial for understanding its elimination from the body . This information contributes to building a comprehensive picture of the drug's pharmacokinetic profile.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: